molecular formula C22H14ClF5N4OS B2475213 (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide CAS No. 882239-41-0

(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B2475213
CAS No.: 882239-41-0
M. Wt: 512.88
InChI Key: KSDDLFDYTCHPQL-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based enamide derivative characterized by a central pyrazole ring substituted with a 5-chloro, 3-methyl, and 1-[3-(trifluoromethyl)phenyl] group. The α,β-unsaturated enamide moiety includes a cyano (CN) group at the β-position and an aromatic amide substituent at the α-position: N-[4-(difluoromethylsulfanyl)phenyl]. The (E)-configuration of the double bond ensures spatial orientation critical for molecular interactions .

Properties

IUPAC Name

(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF5N4OS/c1-12-18(19(23)32(31-12)16-4-2-3-14(10-16)22(26,27)28)9-13(11-29)20(33)30-15-5-7-17(8-6-15)34-21(24)25/h2-10,21H,1H3,(H,30,33)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDDLFDYTCHPQL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F)Cl)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)SC(F)F)Cl)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF5N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features, including a cyano group, a pyrazole ring, and various halogenated phenyl substituents, suggest that it may exhibit diverse biological activities.

Structural Characteristics

The molecular formula of the compound is C20H15ClF3N5SC_{20}H_{15}ClF_3N_5S, with a molecular weight of approximately 449.88 g/mol. The presence of trifluoromethyl and difluoromethylsulfanyl groups is expected to enhance its biological activity and metabolic stability, making it a candidate for further pharmacological investigations.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing trifluoromethyl groups have shown potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . These compounds often demonstrate low toxicity to human cells while maintaining high efficacy against bacterial strains.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Research has demonstrated that certain pyrazole compounds can inhibit inflammatory pathways effectively .
  • Antitumor Potential : Some derivatives within this structural class have been evaluated for their anticancer activities, showing promise in inhibiting tumor growth in various cancer cell lines .

Comparative Analysis of Similar Compounds

Several compounds share structural similarities with the target compound. Below is a comparison table highlighting their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-2-methylbenzamideFluorinated aromatic ringAntitumor activity
4-(Trifluoromethyl)anilineTrifluoromethyl groupAntibacterial properties
1-(4-Difluoromethylphenyl)pyrazolePyrazole ring with difluoromethyl groupAnti-inflammatory effects

The unique combination of multiple halogenated substituents and a cyano group in (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide may synergistically enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

  • Antibacterial Studies : A study focusing on trifluoromethyl phenyl derivatives showed that these compounds possess strong growth inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/ml . The presence of halogen substitutions significantly increased antibacterial activity.
  • Anti-inflammatory Activity : Research on substituted pyrazoles has revealed their effectiveness in reducing inflammation markers in murine models, indicating potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Potential : Various studies have reported on the anticancer properties of pyrazole derivatives, demonstrating their ability to induce apoptosis in cancer cell lines and inhibit tumor growth .

Scientific Research Applications

Structural Features

The molecular structure of this compound can be summarized as follows:

Component Description
Pyrazole Ring A five-membered ring containing two nitrogen atoms, known for its biological activity.
Cyano Group A nitrile functional group that may enhance the compound's reactivity and biological properties.
Halogenated Substituents The presence of chlorine and trifluoromethyl groups may increase lipophilicity and metabolic stability.

Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:

  • Antitumor Activity: Compounds with pyrazole moieties have shown efficacy against different cancer cell lines.
  • Antibacterial Properties: The trifluoromethyl group is known to enhance the antibacterial activity of certain compounds.
  • Anti-inflammatory Effects: Some derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Synthetic Approaches

Several synthetic methods can be employed to produce this compound, including:

  • Condensation Reactions: Utilizing appropriate precursors to form the pyrazole ring.
  • Substitution Reactions: Introducing halogenated phenyl groups through nucleophilic substitution.
  • Functional Group Modifications: Altering the cyano and amide functionalities to enhance biological activity.

Case Studies and Research Findings

Research has shown that compounds similar to (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide have been investigated for their therapeutic potentials:

  • Anticancer Studies: A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cells, indicating potential for further development as anticancer agents.
  • Antimicrobial Research: Research highlighted that trifluoromethyl-substituted compounds displayed enhanced antimicrobial activity against various pathogens, suggesting their utility in developing new antibiotics.
  • Inflammation Models: In vivo studies indicated that certain derivatives could reduce inflammation markers in animal models, supporting their use in anti-inflammatory therapies.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrazole vs. Pyrazole derivatives are generally more resistant to metabolic oxidation compared to furans .

Enamide Functionalization

  • Cyano Group: All compared compounds retain the α-cyano group, which stabilizes the enamide’s planar conformation and enhances electrophilicity for covalent target binding .
  • Amide Substituents : The main compound’s 4-(difluoromethylsulfanyl)phenyl group introduces sulfur-based polarity and fluorinated hydrophobicity, differing from pyridinyl () or trifluoromethylphenyl () moieties. Sulfur-containing groups may influence redox stability and metabolic clearance .

Physicochemical Properties

  • Solubility: The trifluoromethyl and difluoromethylsulfanyl groups in the main compound likely reduce aqueous solubility compared to non-fluorinated analogues (e.g., ), necessitating formulation optimization .
  • Thermal Stability : Fluorinated aromatic systems (e.g., ) generally exhibit higher thermal stability due to strong C-F bonds, advantageous for storage and processing.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?

The synthesis of this compound involves multi-step reactions, including pyrazole ring formation, functionalization of the trifluoromethylphenyl group, and enamide coupling. A critical step is the introduction of the difluoromethylsulfanyl group via nucleophilic substitution under anhydrous conditions. Key reagents include potassium carbonate as a base and N,N-dimethylacetamide (DMA) as a solvent, with temperatures maintained at 80–100°C to minimize side reactions. Post-synthesis purification via silica gel chromatography is essential to remove byproducts such as unreacted intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the positions of chlorine, trifluoromethyl, and difluoromethylsulfanyl groups. Infrared (IR) spectroscopy confirms the presence of cyano (C≡N) and amide (C=O) functional groups. Mass spectrometry (MS) provides molecular weight validation, while high-performance liquid chromatography (HPLC) assesses purity (>95% recommended for biological assays) .

Q. What are common byproducts or impurities formed during synthesis, and how can they be mitigated?

Common impurities include incomplete substitution at the pyrazole C4 position or oxidation of the difluoromethylsulfanyl group. Byproducts such as 3-(trifluoromethyl)pyrazole derivatives may form due to side reactions during coupling steps. Mitigation strategies include rigorous control of reaction stoichiometry, inert atmosphere conditions, and post-reaction quenching with ice-water to isolate the desired product .

Advanced Research Questions

Q. How can computational methods predict the binding affinity or biological targets of this compound?

Molecular docking and molecular dynamics simulations are used to model interactions with potential targets, such as kinase domains or enzyme active sites. Density Functional Theory (DFT) calculations evaluate the electronic effects of substituents (e.g., the electron-withdrawing trifluoromethyl group) on binding energy. Software like AutoDock Vina or Schrödinger Suite can prioritize targets based on docking scores, validated by comparative analysis with known inhibitors .

Q. How can Bayesian optimization improve reaction yields in resource-constrained settings?

Bayesian optimization algorithms efficiently explore reaction parameter spaces (e.g., temperature, catalyst loading, solvent ratios) with minimal experimental iterations. For example, a 20% yield improvement was reported in similar pyrazole syntheses by optimizing reagent concentrations and residence times in flow chemistry setups. This approach reduces trial-and-error experimentation and accelerates process development .

Q. How can discrepancies in crystallographic data during structural determination be resolved?

Contradictions in X-ray diffraction data (e.g., disordered trifluoromethyl groups) require iterative refinement using programs like SHELXL. Twinning or pseudosymmetry issues are addressed by refining against high-resolution data (d-spacing < 1.0 Å) and applying restraints for flexible substituents. Validation tools in the Cambridge Structural Database (CSD) ensure geometric accuracy .

Q. What experimental strategies analyze the electronic effects of substituents on reactivity?

Hammett substituent constants (σ) quantify the electron-withdrawing/donating effects of groups like trifluoromethyl (-CF₃) or difluoromethylsulfanyl (-SCF₂H). Cyclic voltammetry measures redox potentials to assess electron density at the pyrazole ring. Spectroelectrochemical methods correlate substituent effects with reaction intermediates observed in synthesis .

Methodological Notes

  • Structural Validation : Cross-validate crystallographic data with computational models to resolve ambiguities in substituent orientation.
  • Synthetic Reproducibility : Document batch-specific variations in purity and yield using controlled reaction logs.
  • Data Sharing : Deposit raw spectral and crystallographic data in repositories like Chemotion for peer validation .

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